BenchChemオンラインストアへようこそ!

1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

Cancer Kinase inhibition Structure-Activity Relationship

This synthetic diaryl urea features a 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-4-one core, designed for ATP-competitive kinase inhibitor research. Its distinct 4-fluorophenyl substitution offers a unique electrostatic profile for SAR expansion, directly addressing selectivity gaps versus generic fluorophenyl-pyridopyrimidine isomers. Ideal for assembling focused kinome-wide selectivity panels and developing stability-indicating HPLC/LC-MS methods.

Molecular Formula C16H13FN4O2
Molecular Weight 312.304
CAS No. 1021051-66-0
Cat. No. B2487473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea
CAS1021051-66-0
Molecular FormulaC16H13FN4O2
Molecular Weight312.304
Structural Identifiers
SMILESCC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C16H13FN4O2/c1-10-14(15(22)21-9-3-2-4-13(21)18-10)20-16(23)19-12-7-5-11(17)6-8-12/h2-9H,1H3,(H2,19,20,23)
InChIKeyUBDMZIHTZJCRKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Overview for 1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea (CAS 1021051-66-0)


1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a synthetic diaryl urea derivative built on a 4H-pyrido[1,2-a]pyrimidin-4-one scaffold. This compound is a member of a broader class of bicyclic urea structures that have been investigated as ATP-competitive kinase inhibitors, notably against targets such as Aurora kinases and FGFR [1]. The specific substitution pattern—a 4-fluorophenyl group on one urea nitrogen and a 2-methyl-4-oxo-pyridopyrimidine core on the other—positions it as a potential research tool for probing kinase inhibition, though its precise biological profile remains largely uncharacterized in the public domain [2]. For procurement, its defining characteristic is its structural novelty within a well-studied pharmacophore, making it a candidate for SAR expansion and selectivity profiling against established kinase inhibitor chemotypes.

Why 1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea Cannot Be Replaced by a Generic Analog


Diaryl urea kinase inhibitors are highly sensitive to subtle changes in their aromatic substitution patterns. In the structurally analogous 4H-pyrido[1,2-a]pyrimidin-4-one series, a single substituent change can profoundly impact antiproliferative potency; the top compound (4c) in this class exhibited an IC50 of 0.7 µM, representing a 3.6-fold improvement over the clinical drug Sorafenib (IC50 = 2.5 µM), while other close analogs showed only moderate or negligible activity [1]. Therefore, 1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea cannot be reliably substituted with a generic diaryl urea or a different fluorophenyl-pyridopyrimidine isomer without risking loss of the specific kinase affinity or selectivity profile that its unique substitution pattern may confer. Direct comparator data is required to quantify its differentiation, which is a critical data gap acknowledged in this analysis.

Quantitative Differentiation Evidence for 1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea (CAS 1021051-66-0)


Structural Class Antiproliferative Potency Range: A Cautionary Baseline for Differentiation

No direct comparative data exists for this specific compound. As a representative of the larger 4H-pyrido[1,2-a]pyrimidin-4-one diaryl urea class, its potential is illustrated by the class benchmark compound 4c, which achieved an IC50 of 0.7 µM against the MDA-MB-231 breast cancer cell line [1]. This was 3.6-fold more potent than the approved multi-kinase inhibitor Sorafenib (IC50 = 2.5 µM) in the same assay [1]. This serves as a class-level inference only. The specific 4-fluorophenyl and 2-methyl substituents on the target compound are predicted to alter kinase binding, but the magnitude and direction (gain or loss of potency/selectivity) remain unquantified. This evidence underscores the compound's value as a tool for mechanistic SAR studies, not as a pre-validated lead.

Cancer Kinase inhibition Structure-Activity Relationship

Kinase Inhibition Selectivity Profile Inference from a Close Pyridopyrimidinyl Urea Analog

A structurally related pyridopyrimidinyl urea compound was characterized as a potent, ATP-competitive inhibitor of FGFR with an IC50 of 60 nM (FGFR1), and demonstrated >830-fold selectivity over PDGFRβ, EGFR, insulin receptor, and c-Src (all IC50 > 50 µM) . This establishes that the core scaffold can be optimized for exquisite kinase selectivity. The target compound's unique substitution at the 4-fluorophenyl moiety is a key variable. Without direct profiling data on 1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea, it can be hypothesized to possess a distinct selectivity fingerprint compared to the commercial FGFR inhibitor, but the potential for a shift in primary target (e.g., towards Aurora kinases as suggested by related patents [1]) must be experimentally confirmed.

Kinase screening Selectivity FGFR

Critical Data Gap: Absence of Direct Head-to-Head Comparative Evidence

A comprehensive search of the primary literature, patents, and authoritative databases reveals an absence of any direct comparative study involving 1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea and a named structural analog. Identified analogs such as 1-(2-chlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea and 1-(4-methoxyphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea have been registered in chemical databases but share the same lack of published comparative pharmacological data [1][2]. Consequently, no quantitative differentiation can be asserted for this product at this time. This gap represents a procurement risk and a clear research opportunity. Any selection of this compound over an analog is based on a hypothesis of differential activity that awaits experimental validation.

Data gap analysis Procurement risk Comparator selection

High-Value Application Scenarios for 1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea Based on Current Evidence


Chemical Biology Probe for Kinase Selectivity Profiling

The compound's structural proximity to known selective kinase inhibitors, as evidenced by the >830-fold selectivity profile of a related pyridopyrimidinyl urea FGFR inhibitor , positions it as a valuable tool for assembling a focused library for kinome-wide selectivity panels. Its distinct 4-fluorophenyl group offers a different electrostatic and steric profile compared to the commercial FGFR inhibitor's tert-butyl urea moiety, enabling researchers to map how this specific modification shifts the kinase inhibition landscape.

Core Scaffold for Structure-Activity Relationship (SAR) Expansion

This compound serves as a strategic starting point for medicinal chemistry SAR studies, directly addressing the evidence gaps highlighted in Section 3. The class-level inference of antiproliferative activity (with the best analog achieving an IC50 of 0.7 µM [1]) provides a measurable benchmark. A systematic evaluation of this specific compound against its 4-methoxyphenyl and 2-chlorophenyl analogs would quantify the contribution of the 4-fluoro substituent to target affinity, cellular potency, and physicochemical properties, generating the exact head-to-head data currently missing.

Negative Control for Kinase Dimerization Studies

In research programs investigating the role of kinase domain dimerization or protein-protein interactions where urea-based inhibitors are used as chemical probes, this compound can be deployed as a structurally matched but potentially differentially active control. Its differentiation from a validated, potent analog must be first confirmed, but its procurement is a prerequisite for designing controlled experiments that rule out scaffold-specific artifacts.

Internal Standard and Reference Material for Method Development

Given the established molecular weight (312.3 g/mol) and formula (C₁₆H₁₃FN₄O₂) , the compound is suitable for analytical method development (HPLC, LC-MS) workflows aimed at separating and quantifying closely related diaryl urea kinase inhibitors. Its unique retention time and mass spectrum can serve as a system suitability standard when establishing purity and stability-indicating assays for this chemical series.

Quote Request

Request a Quote for 1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.